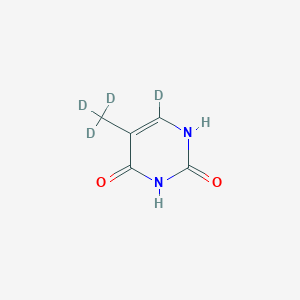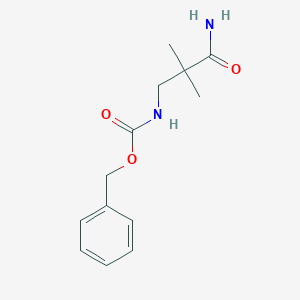
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide
Vue d'ensemble
Description
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 . It is an intermediate in the synthesis of the renin inhibitor aliskiren .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of aliskiren . Aliskiren is a renin inhibitor that interacts with the renin-angiotensin system . Renin catalyzes the cleavage between angiotensinogen and angiotensin I, precursors to angiostensin .Molecular Structure Analysis
The molecular structure of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is represented by the molecular formula C13H18N2O3 .Chemical Reactions Analysis
As an intermediate, this compound plays a crucial role in the synthesis of aliskiren . The exact chemical reactions involving this compound are not specified in the available resources.Applications De Recherche Scientifique
Synthesis of Renin Inhibitors
This compound is an intermediate in the synthesis of aliskiren , a renin inhibitor . Renin is an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Protection of Amines
The compound is used in the BOC protection of amines . This is a critical step in the synthesis of many biologically active molecules, where the amine functionality needs to be protected during the reaction .
Green Chemistry
The compound is used in green and eco-friendly routes for the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process is carried out in catalyst and solvent-free media under mild reaction conditions .
Synthesis of Amphiphilic Triblock Copolymers
Starting from MPEG-NH2, a series of amphiphilic triblock copolymers MPEG-b-PLL-b-PLA were synthesized through PEG-NH2-initiated ring-open polymerization of Nε-benzyloxycarbonyl-L-lysine . This process was followed by acylation coupling between the amino-terminated MPEG-b-PZLL-NH2 and carboxyl-terminal PLA .
Mécanisme D'action
Propriétés
IUPAC Name |
benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNAYCYSEPWHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630343 | |
| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide | |
CAS RN |
666844-61-7 | |
| Record name | Phenylmethyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666844-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


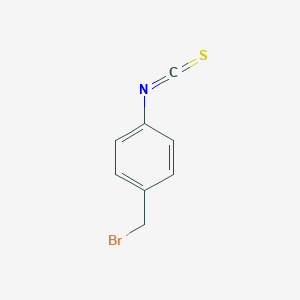

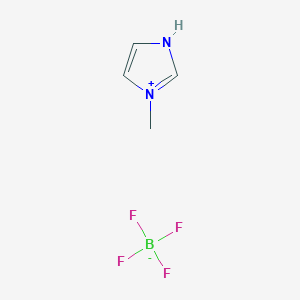
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
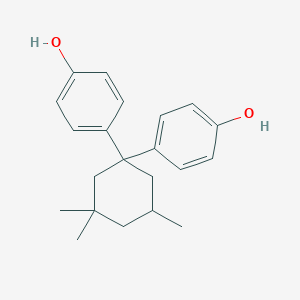

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)

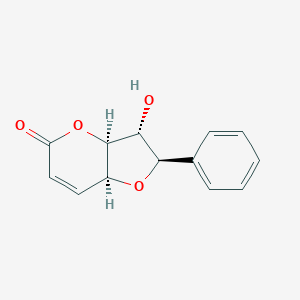
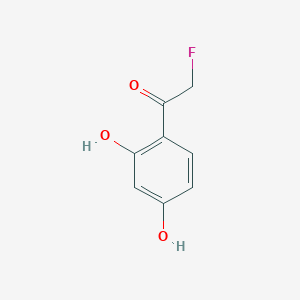
![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)
